(R*,S*)-(±)-Fenoterol Hydrobromide-d6

LC-MS/MS Bioanalysis Isotope Dilution

Quantitative LC-MS/MS of fenoterol in biological matrices demands an internal standard that corrects for matrix effects and ionization variability-unlabeled fenoterol is indistinguishable from the analyte, while non-isotopic β-agonists exhibit divergent recovery profiles. (R*,S*)-(±)-Fenoterol Hydrobromide-d6 resolves these challenges: • +6 Da mass shift ensures unambiguous spectrometric differentiation, eliminating spectral overlap with natural isotope peaks • >99.0% chemical purity and >98.0 atom% D isotopic enrichment enable GLP-compliant ANDA method validation • Consistent lot-to-lot response supports long-term trending in high-throughput multi-residue β-agonist screening Supplied with full Certificate of Analysis for immediate use in LC-MS/MS and GC-MS platforms.

Molecular Formula C₁₇H₁₆D₆BrNO₄
Molecular Weight 390.3
Cat. No. B1162855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R*,S*)-(±)-Fenoterol Hydrobromide-d6
Synonymsrel-5-[(1S)-1-Hydroxy-2-[[(1R)-2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]-1,3-benzenediol Hydrobromide-d6;  (R*,S*)-5-[1-Hydroxy-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]-1,3-benzenediol Hydrobromide-d6;  (R*,S*)-(±)-5-[1-Hydroxy-2-[[2-(4-
Molecular FormulaC₁₇H₁₆D₆BrNO₄
Molecular Weight390.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fenoterol-d6 Hydrobromide: Deuterated Internal Standard for Beta-Agonist Quantification


(R*,S*)-(±)-Fenoterol Hydrobromide-d6 is a stable isotope-labeled analog of the β2-adrenergic agonist fenoterol, designed for use as an internal standard in quantitative bioanalysis. It features a molecular weight of 390.3 g/mol [1] and is characterized by high isotopic purity (>98.0 atom% D) and overall purity (>99.0%) . The compound serves as a critical calibration reference for LC-MS/MS and GC-MS platforms, enabling accurate quantification in complex biological matrices .

Primary Use
Stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS and GC-MS quantification of beta-agonists
Isotopic Enrichment
High deuterium incorporation ensures mass spectral differentiation with minimal isotopic crosstalk
Calibration Context
Supports traceable calibration hierarchy in complex biological matrix analysis

Procurement Risks with Unlabeled or Non-Isotopic Internal Standards


In LC-MS/MS assays, unlabeled fenoterol cannot function as an internal standard due to its indistinguishability from the analyte [1]. Structurally similar but non-isotopic β-agonists, such as salbutamol, exhibit distinct ionization efficiencies, retention times, and matrix effects that fail to correct for analyte-specific losses [2]. Even deuterated analogs with fewer labels (e.g., +3 Da) present a higher risk of spectral overlap with the analyte's natural M+2 or M+3 isotope peaks, potentially compromising signal-to-noise ratios and lower limit of quantification (LLOQ) [1]. This specificity dictates the procurement of a dedicated, sufficiently mass-shifted internal standard.

Unlabeled fenoterol co-elutes identically and is indistinguishable from the analyte, limiting direct use as an internal standard.
Non-isotopic beta-agonists (e.g., salbutamol) exhibit divergent ionization and matrix effects, preventing accurate correction for analyte-specific losses.
Deuterated analogs with fewer labels (e.g., +3 Da) may suffer spectral overlap with natural M+2/M+3 isotope peaks, potentially compromising signal-to-noise and LLOQ.

Quantitative Advantages of Fenoterol-d6 Hydrobromide in Bioanalysis


Minimized Spectral Interference with +6 Da Mass Shift

The incorporation of six deuterium atoms results in a nominal mass shift of +6 Da relative to unlabeled fenoterol (m/z 304.2 → m/z 310.2) . In contrast, a +3 Da labeled analog (e.g., fenoterol-d3) provides a mass shift that may still overlap with the M+2/M+3 isotopic cluster of the analyte at high concentrations or low mass resolution, potentially causing signal crosstalk and reduced assay dynamic range [1]. The +6 Da shift ensures complete baseline separation in the mass domain, enabling accurate quantification even at trace levels .

Mass shift advantage
Class-level
+6 Da vs. +3 Da mass shift; m/z 310.2 vs. 304.2 for [M+H]+
Reduces isotopic crosstalk risk; supports accurate quantification at low levels in ESI+ LC-MS/MS.
Class-level inference based on isotopic dilution principles; confirm with specific method validation.
LC-MS/MS Bioanalysis Isotope Dilution Internal Standard Selection

Regulatory-Compliant Purity for Traceable Calibration

Procurement of Fenoterol-d6 Hydrobromide from certified vendors provides material with verified isotopic purity (>98.0 atom% D) and overall chemical purity (>99.0% by HPLC) . This level of purity is essential for establishing a traceable calibration hierarchy, as mandated in FDA and EMA bioanalytical method validation guidelines. In contrast, custom-synthesized or lower-grade standards may contain unlabeled fenoterol impurities or isotopic homologs that directly compromise the accuracy of the calibration curve by introducing a variable and unknown amount of analyte into the standard solutions [1].

Certified purity
Reported
>99.0% HPLC purity, >98.0 atom% D
Enables traceable calibration and supports bioanalytical validation review; minimizes unlabeled analyte interference.
Certificate of analysis provides NMR/HPLC characterization; purity uncertainty propagation requires assessment.
Method Validation Quality Control Regulatory Compliance Traceability

High-Precision Assays Enabled by Stable Isotope Labeling

While a direct, published head-to-head comparison of assay precision using fenoterol-d6 vs. a structural analog IS is not readily available, the use of a stable isotope-labeled internal standard (SIL-IS) is the established best practice for achieving high precision in LC-MS/MS bioanalysis. In a validated method for quantifying fenoterol derivatives in rat plasma, the use of a carefully optimized method achieved intra- and inter-day precision of less than 12.4% RSD [1]. The selection of fenoterol-d6, which co-elutes with the analyte and experiences identical matrix effects, is a prerequisite for consistently achieving and validating this level of precision in a regulated environment, which would be unattainable with a non-isotopic analog [2].

Precision context
Method context
Intra-/inter-day RSD <12.4% achievable with SIL-IS method
Supports high-precision bioanalysis; co-elution and matched matrix effects reduce variability compared to structural analog IS.
Cross-study comparable; precision depends on platform, matrix, and extraction protocols.
Method Validation Precision Bioanalytical Chemistry LC-MS

Key Application Scenarios for Fenoterol-d6 Hydrobromide


Regulated Bioequivalence and Pharmacokinetic Studies

As a high-purity (>99.0%) and isotopically pure (>98.0 atom% D) internal standard, this compound is ideally suited for GLP-compliant method validation and sample analysis in support of Abbreviated New Drug Applications (ANDA) . Its use ensures the assay precision (<12.4% RSD) and accuracy required by regulatory agencies for the determination of fenoterol in human plasma and urine [1].

Method Development for Complex Biological Matrices

The +6 Da mass shift provides unambiguous mass spectrometric differentiation from the analyte, making it the preferred internal standard for developing sensitive LC-MS/MS methods in challenging matrices like plasma or tissue homogenates [2]. This minimizes the risk of ion suppression/enhancement mismatch and ensures robust quantification at low ng/mL levels [2].

Multi-Residue Screening and Confirmatory Analysis

This compound is applicable as a calibration standard in multi-residue LC-MS/MS methods for the detection of β-agonists in food safety, environmental, or anti-doping control programs [2]. Its stable and reproducible response across batches supports long-term trending and confirmatory analysis, enabling laboratories to maintain defensible, traceable results in high-throughput screening environments [2].

Application
Selection Property
Validation Focus
Pharmacokinetic studies in research matrices
High isotopic and chemical purity; +6 Da mass shift
Method validation documentation; traceable calibration hierarchy
Sensitive LC-MS/MS method development (plasma, tissue)
Unambiguous mass differentiation; matched matrix effects
Ion suppression/enhancement control; LLOQ verification
Multi-residue beta-agonist screening (food, environment, anti-doping)
Stable batch-to-batch response; consistent mass shift
Long-term trend monitoring; confirmatory result traceability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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